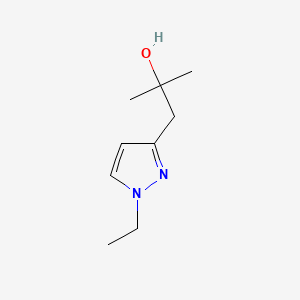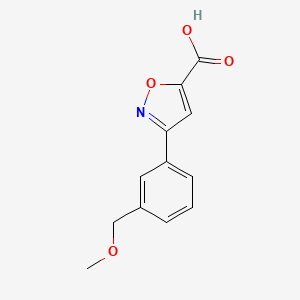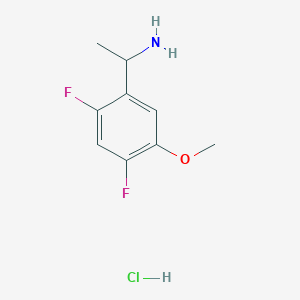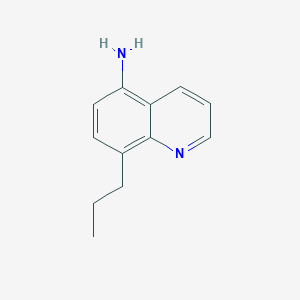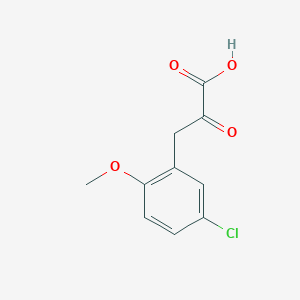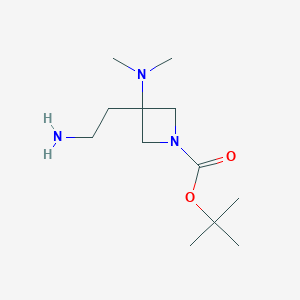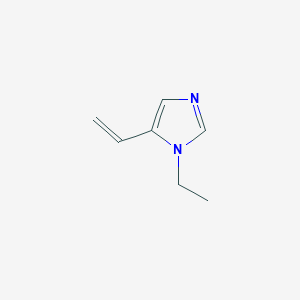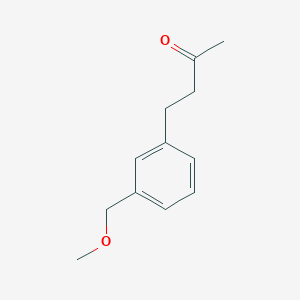
4-(3-(Methoxymethyl)phenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Methoxymethyl)phenyl)butan-2-one is an organic compound belonging to the phenylbutanone family. Characterized by its unique structure, it holds significance in various chemical and biological applications. The compound is primarily known for its distinctive chemical properties, including its methoxymethyl substitution on the phenyl ring, contributing to its reactivity and functional versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Methoxymethyl)phenyl)butan-2-one can be achieved through several pathways. One commonly adopted method involves the reaction of 3-(Methoxymethyl)benzaldehyde with a suitable butanone derivative under acidic or basic conditions. Catalysts such as Lewis acids or base catalysts like sodium hydroxide can be employed to facilitate the condensation reaction.
Industrial Production Methods: Industrial production often involves optimized large-scale synthesis techniques. Continuous flow reactors and catalytic methods are employed to ensure high yield and purity. Parameters such as temperature, pressure, and reactant concentrations are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes: 4-(3-(Methoxymethyl)phenyl)butan-2-one undergoes various chemical reactions including:
Oxidation: Oxidative cleavage of the phenylbutanone skeleton can lead to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction processes can yield alcohol derivatives, with conditions involving hydride donors like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be involved in nucleophilic substitution reactions, yielding derivatives with different functional groups.
Common Reagents and Conditions Used in These Reactions:
Oxidation: KMnO₄, Na₂Cr₂O₇ under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄ in solvents like ethanol or THF.
Substitution: Nucleophiles such as amines, thiols under neutral or basic conditions.
Major Products Formed from These Reactions: The major products can vary widely based on the specific conditions and reagents used. They include phenolic derivatives, alcohols, and substituted butanones.
Aplicaciones Científicas De Investigación
4-(3-(Methoxymethyl)phenyl)butan-2-one has extensive applications in scientific research, particularly in:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the development of more complex molecules.
Biology: Its biological activity is under study for potential pharmaceutical applications, including its role as a lead compound in drug discovery.
Medicine: Research includes evaluating its effects on various biological targets, aiming to harness its potential therapeutic benefits.
Industry: Utilized in the manufacturing of advanced materials and chemical products.
Mecanismo De Acción
Comparison with Other Similar Compounds: Comparatively, 4-(3-(Methoxymethyl)phenyl)butan-2-one stands out due to its methoxymethyl group, which imparts unique reactivity and selectivity in chemical reactions. Similar compounds include:
4-Phenylbutan-2-one
4-(3-Hydroxyphenyl)butan-2-one
4-(3-(Hydroxymethyl)phenyl)butan-2-one
These related compounds differ in their functional groups, leading to varying chemical and biological properties.
Comparación Con Compuestos Similares
This detailed exploration of 4-(3-(Methoxymethyl)phenyl)butan-2-one highlights its importance in various fields and its unique attributes compared to similar compounds
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-[3-(methoxymethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)6-7-11-4-3-5-12(8-11)9-14-2/h3-5,8H,6-7,9H2,1-2H3 |
Clave InChI |
LBXUMBJAHKSEJS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC(=CC=C1)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


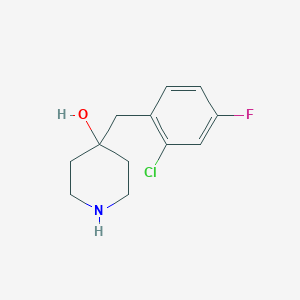
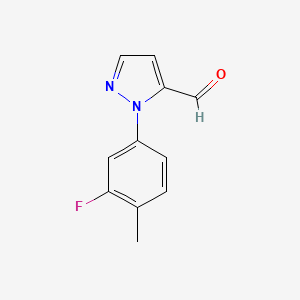
![2-[(4-Methyl-2-pyridinyl)amino]-ethanol](/img/structure/B15322730.png)
